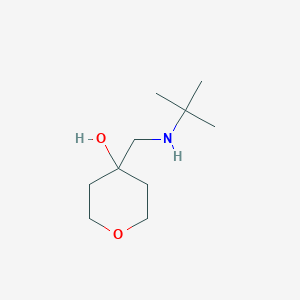
1,1'-((Ethane-1,2-diylbis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-((Ethane-1,2-diylbis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide is a complex organic compound with the molecular formula C30H36Br2N4O2. This compound is known for its unique structure, which includes two pyridinium units connected by an ethane-1,2-diylbis(4,1-phenylene) bridge. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((Ethane-1,2-diylbis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)pyridine with an appropriate dibromo compound under controlled conditions. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
1,1’-((Ethane-1,2-diylbis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .
科学的研究の応用
1,1’-((Ethane-1,2-diylbis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 1,1’-((Ethane-1,2-diylbis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- **1,1’-((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide
- **2,2’-[Ethane-1,2-diylbis(sulfanedi-yl)]bis-(pyridine N-oxide)
- **1,1′-(1,4-phenylenebis(methylene))bis(pyridin-1-ium) bromide
Uniqueness
1,1’-((Ethane-1,2-diylbis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C30H36Br2N4 |
|---|---|
分子量 |
612.4 g/mol |
IUPAC名 |
1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]ethyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C30H36N4.2BrH/c1-31(2)29-15-19-33(20-16-29)23-27-11-7-25(8-12-27)5-6-26-9-13-28(14-10-26)24-34-21-17-30(18-22-34)32(3)4;;/h7-22H,5-6,23-24H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
YRJUBNPQVCFUBR-UHFFFAOYSA-L |
正規SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)CCC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


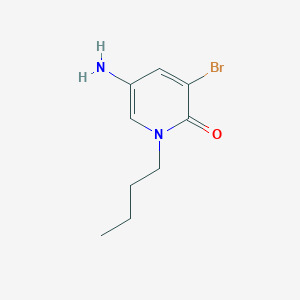

![5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15278981.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B15278982.png)
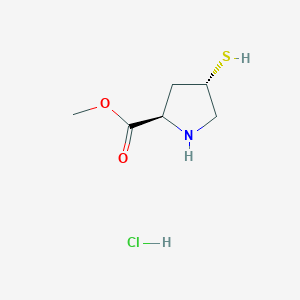
![Rel-(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B15278987.png)
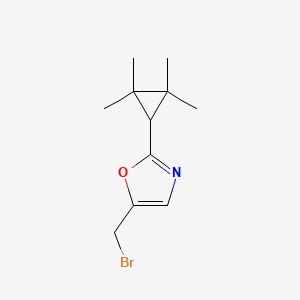
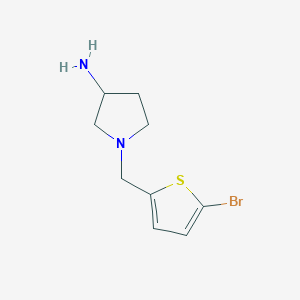
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
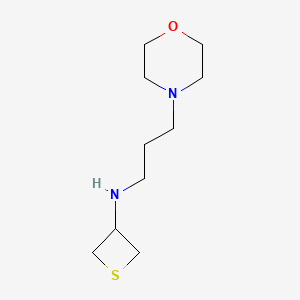
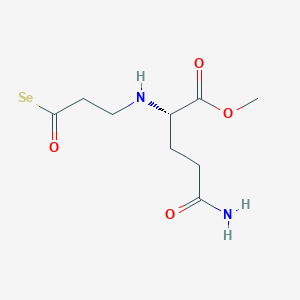
![(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15279026.png)

